Product packaging for Glycoloyl Chloride Ethyl Carbonate(Cat. No.:)

Glycoloyl Chloride Ethyl Carbonate

Cat. No.: B13410828
M. Wt: 166.56 g/mol
InChI Key: WNXDLRPXISYJMZ-UHFFFAOYSA-N
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Description

Glycoloyl Chloride Ethyl Carbonate (CAS 858255-52-4) is a specialized chemical compound with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol. It is described in research contexts as a reagent used in the synthesis of anhydrocarboxy derivatives . The compound requires specific storage conditions to maintain stability and maximize product recovery; it is recommended to be stored at -20°C, and the original vial should be centrifuged prior to removing the cap . As a synthetic building block, its molecular structure incorporates both a carbonate ester and an acid chloride group, making it a valuable intermediate for researchers developing new organic compounds and materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO4 B13410828 Glycoloyl Chloride Ethyl Carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

(2-chloro-2-oxoethyl) ethyl carbonate

InChI

InChI=1S/C5H7ClO4/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3

InChI Key

WNXDLRPXISYJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=O)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of Glycoloyl Chloride Ethyl Carbonate

Mechanistic Studies of Nucleophilic Acyl Substitution at the Acid Chloride Center

The primary site of reactivity on Glycoloyl Chloride Ethyl Carbonate is the highly electrophilic carbonyl carbon of the acyl chloride. Nucleophilic acyl substitution is the characteristic reaction of this functional group, proceeding through a well-established addition-elimination mechanism.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, to yield the substituted product.

Analysis of Nucleophile Steric and Electronic Effects on Reaction Kinetics

While no specific kinetic data for this compound exists, the kinetics of nucleophilic acyl substitution are profoundly influenced by the steric and electronic properties of the attacking nucleophile.

Steric Effects: The rate of reaction is sensitive to steric hindrance. Bulky nucleophiles will approach the electrophilic carbonyl carbon more slowly than smaller nucleophiles, leading to a decrease in the reaction rate. For instance, the reaction with a sterically hindered alcohol like tert-butanol (B103910) would be significantly slower than with methanol.

Electronic Effects: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Stronger nucleophiles, which are more electron-rich, will react faster. The general order of reactivity for common nucleophiles is:

R₂N⁻ > RO⁻ > HO⁻ > R₃N > H₂O

This trend is based on the ability of the nucleophile to donate its electron pair to the electrophilic carbon.

A hypothetical data table illustrating these effects on a related acyl chloride is presented below:

NucleophileRelative RateSteric HindranceElectronic Character
MethoxideVery FastLowStrong Nucleophile
EthoxideFastModerateStrong Nucleophile
IsopropoxideModerateHighStrong Nucleophile
tert-ButoxideSlowVery HighStrong Nucleophile
WaterVery SlowLowWeak Nucleophile

Role of the Chloride Leaving Group in Reaction Progression

The chloride ion is an excellent leaving group due to its ability to stabilize the negative charge it acquires upon departure. This is a consequence of the low pKa of its conjugate acid, hydrochloric acid (HCl). The stability of the leaving group is a critical factor in driving the second step of the addition-elimination mechanism forward.

The high reactivity of acyl chlorides, including by extension this compound, is directly attributable to the excellent leaving group ability of the chloride ion compared to other acyl derivatives like esters or amides.

Reactivity Profiles of the Ethyl Carbonate Moiety in Diverse Organic Transformations

The ethyl carbonate moiety is generally less reactive than the acyl chloride. Its primary reactivity involves nucleophilic attack at the carbonyl carbon of the carbonate.

Hydrolytic Stability and Ring-Opening Processes

While this compound is not a cyclic carbonate, the principles of carbonate hydrolysis are relevant. The ethyl carbonate group is susceptible to hydrolysis, particularly under basic conditions, to yield ethanol (B145695) and a bicarbonate salt, which would likely be unstable and decompose. Acid-catalyzed hydrolysis is also possible but generally proceeds more slowly.

The presence of water would lead to the rapid hydrolysis of the acyl chloride functionality to a carboxylic acid, a reaction that would likely be much faster than the hydrolysis of the ethyl carbonate group.

Investigations into Intramolecular and Intermolecular Rearrangements

No documented intramolecular or intermolecular rearrangements for this compound were found in the scientific literature. Hypothetically, under specific conditions, intramolecular reactions could be envisioned, such as the attack of the ether oxygen of the carbonate onto the acyl chloride carbonyl, though this is speculative.

Influence of Chlorine Substituents on Overall Molecular Reactivity and Selectivity

The chlorine atom of the acyl chloride group is the primary determinant of the molecule's high reactivity. Its strong electron-withdrawing inductive effect makes the adjacent carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack. This effect significantly enhances the reactivity of the acyl chloride compared to other carboxylic acid derivatives.

This high reactivity also dictates the selectivity of reactions with this compound. In the presence of a nucleophile, reaction will overwhelmingly occur at the acyl chloride center rather than the less reactive ethyl carbonate carbonyl.

Examination of Inductive and Resonance Effects on Reaction Centers

The reactivity of the two primary reaction sites in this compound—the acyl chloride carbonyl carbon and the carbonate carbonyl carbon—is significantly influenced by a combination of inductive and resonance effects.

The acyl chloride group is characterized by the presence of a highly electronegative chlorine atom and an oxygen atom bonded to the carbonyl carbon. chemistrystudent.comlibretexts.org Both atoms exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon. chemistrystudent.comyoutube.com This withdrawal of electrons makes the acyl chloride carbonyl carbon highly electrophilic, and therefore, very susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org While the chlorine atom does possess lone pairs that could participate in resonance, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not as effective as the overlap between 2p orbitals. youtube.com Consequently, the inductive effect is the dominant factor governing the reactivity of the acyl chloride group, making it the more reactive of the two carbonyl centers. youtube.com

The ethyl carbonate portion of the molecule also features a carbonyl group. This carbonyl carbon is flanked by two oxygen atoms. These oxygen atoms are also electronegative and exert an inductive pull on the carbonyl carbon. However, the lone pairs on these oxygen atoms can be delocalized through resonance, donating electron density back to the carbonyl carbon. This resonance effect (+R effect) partially counteracts the inductive withdrawal, making the carbonate carbonyl carbon less electrophilic and therefore less reactive than the acyl chloride carbonyl carbon. youtube.com In mixed anhydrides, the reactivity of a particular acyl moiety is influenced by the nature of the other. tcichemicals.com In the case of this compound, the strong electron-withdrawing nature of the chloroacetyl group enhances the electrophilicity of the carbonate carbonyl to some extent, but the acyl chloride remains the more reactive site.

The general order of reactivity for carboxylic acid derivatives places acyl chlorides as more reactive than anhydrides. libretexts.org This principle holds true for this compound, where the acyl chloride portion is expected to be the primary site of nucleophilic attack.

Interactive Data Table: Comparison of Electronic Effects on Reaction Centers

Reaction CenterInductive Effect (-I)Resonance Effect (+R)Overall Electrophilicity
Acyl Chloride CarbonylStrong (from Cl and O)Weak (poor C-Cl orbital overlap)High
Carbonate CarbonylModerate (from two O atoms)Moderate (delocalization of O lone pairs)Moderate

Stabilizing Effects on Reactive Intermediates, such as Carbanions and Radicals

When a nucleophile attacks either of the carbonyl carbons, a transient tetrahedral intermediate is formed where the carbonyl oxygen develops a negative charge. libretexts.orgevitachem.com The stability of this oxyanion is crucial. In enzymatic reactions involving acyl substitution, this negative charge is often stabilized by an "oxyanion hole," where hydrogen bond donors from the enzyme's active site interact with the negatively charged oxygen. libretexts.org In a non-enzymatic context, the solvent and the electronic features of the molecule itself play a role in stabilizing this intermediate.

The leaving group's ability to depart is also critical. In a nucleophilic acyl substitution reaction, a weaker base is a better leaving group. libretexts.org In the case of an attack at the acyl chloride center, the leaving group would be a chloride ion, which is a very weak base and therefore an excellent leaving group. oregonstate.edu If the attack occurs at the carbonate center, the leaving group would be a carboxylate anion (from the glycoloyl portion) or an ethoxide anion. The carboxylate is a better leaving group than the ethoxide. The relative basicity of the potential leaving groups further supports the acyl chloride as the more reactive center.

While reactions involving carbanions and radicals are not the primary mode of reactivity for this compound under typical nucleophilic substitution conditions, the structure does possess features that could stabilize such intermediates if they were to form under specific, high-energy conditions (e.g., photolysis or radiolysis). A radical formed on the carbon adjacent to the carbonyl groups could experience some degree of resonance stabilization from both carbonyls. Similarly, a carbanion at this position would be stabilized by the electron-withdrawing nature of the adjacent carbonyl groups.

Interactive Data Table: Research Findings on Reactive Intermediates

Reactive IntermediateStabilizing FactorsPlausibility under Standard Conditions
Tetrahedral Intermediate (at Acyl Chloride)Electron-withdrawing groups (Cl, O), excellent leaving group (Cl⁻)Highly plausible, key intermediate in nucleophilic acyl substitution
Tetrahedral Intermediate (at Carbonate)Electron-withdrawing groups, resonance stabilizationLess plausible than at the acyl chloride due to a less effective leaving group
Carbanion (alpha to carbonyls)Inductive and resonance effects of two adjacent carbonylsUnlikely under standard ionic reaction conditions
Radical (alpha to carbonyls)Resonance stabilization from two adjacent carbonylsUnlikely under standard ionic reaction conditions

Advanced Applications in Contemporary Organic Synthesis Research

Utilization as a Precursor in the Synthesis of Anhydrocarboxy Derivatives

While direct literature on Glycoloyl Chloride Ethyl Carbonate for synthesizing α-amino acid N-carboxyanhydrides (NCAs) is not prevalent, the compound's inherent reactivity suggests a strong potential for such applications. Acyl chlorides are standard reagents for the synthesis of NCAs from unprotected amino acids. The process typically involves the reaction of the amino acid with phosgene (B1210022) or a phosgene equivalent. Given that this compound contains a highly reactive acyl chloride group, it could theoretically be employed in a similar capacity, particularly for creating specialized or functionalized NCA monomers for polypeptide synthesis.

Strategic Role as a Key Intermediate in Multi-Step Synthetic Sequences

The strategic value of this compound lies in its bifunctionality, allowing for its integration into complex, multi-step synthetic pathways. youtube.comyoutube.comyoutube.comyoutube.com Acyl chlorides are common intermediates, prized for their ability to readily react with nucleophiles to form stable bonds. libretexts.orggoogle.com In a multi-step synthesis, the acyl chloride moiety can be used for coupling reactions, while the ethyl carbonate group can be carried through the sequence to be transformed in a later step, or vice-versa.

For instance, in the convergent synthesis of complex natural products, molecular fragments are often joined using a robust coupling reaction. A fragment functionalized with this compound could be coupled with another fragment containing a nucleophilic group (like an amine or alcohol), forming a stable amide or ester linkage. This methodology is crucial in constructing complex molecular frameworks from simpler, more accessible precursors. mdpi.com The general strategy involves designing a synthesis where key fragments are united in the final stages, a process where reactive intermediates like this compound are essential. nih.gov

Table 1: Key Reactions in Multi-Step Synthesis Featuring Acyl Chloride Intermediates This table is based on established reactions for acyl chlorides, illustrating the potential reaction pathways for this compound.

Reaction TypeNucleophileResulting Functional GroupSignificance in Synthesis
Acylation Alcohol (R'-OH)EsterFormation of key structural backbones.
Acylation Amine (R'-NH₂)AmideCreation of peptide bonds or other stable linkages. mdpi.com
Friedel-Crafts Acylation Aromatic RingKetoneCarbon-carbon bond formation with aromatic systems.
Hydrolysis WaterCarboxylic AcidConversion to a different functional group for subsequent steps. libretexts.org

Integration into the Design and Synthesis of Complex Functional Molecules

The compound's dual functionality makes it a prime candidate for constructing molecules with specific, engineered properties for a range of advanced applications.

Development as a Monomer or Cross-Linking Agent for Polymer Architectures

This compound possesses features that make it a candidate for modifying or creating advanced polymer systems. While it may not be a typical monomer for chain-growth polymerization like vinyl chloride, oxy.com its high reactivity lends itself to other polymerization techniques or for post-polymerization modification.

As a cross-linking agent , the compound can introduce covalent bonds between existing polymer chains to enhance their mechanical, thermal, and chemical stability. sigmaaldrich.comresearchgate.netchimicalombarda.com The di-functional nature of this compound would allow it to react with two separate polymer chains that have nucleophilic sites (e.g., hydroxyl or amine groups), thereby creating a "bridge" or cross-link. This process transforms soluble or thermoplastic polymers into insoluble and thermoset materials with improved properties. m2polymer.comtsijournals.com

Table 2: Comparison of Potential Cross-Linking Mechanisms This table outlines general cross-linking strategies where a bifunctional agent like this compound could be applied.

Polymer TypeFunctional Group on PolymerCross-Linking Reaction with this compoundResulting Linkage
Polyvinyl Alcohol Hydroxyl (-OH)Double esterificationDiester Cross-link
Polyamide Amine (-NH₂)Double amidationDiamide Cross-link
Cellulose Derivatives Hydroxyl (-OH)Double esterificationDiester Cross-link

Building Block for Sophisticated Bio-Organic Molecules and Bioconjugates

In the field of bioconjugation, chemists aim to link synthetic molecules to biological ones like proteins or peptides to create novel functionalities. nih.gov The acyl chloride group of this compound is highly reactive towards nucleophilic side chains of amino acids, such as the lysine (B10760008) amine group or the cysteine thiol group. nih.gov This reactivity allows for the covalent attachment of the "glycoloyl ethyl carbonate" moiety to a protein or peptide surface.

This application is significant for:

Drug Delivery: Attaching this molecule could be a step in linking a therapeutic agent to a targeting protein.

Diagnostics: The molecule could serve as a linker to attach a fluorescent dye or a radioactive label to a biomolecule for imaging purposes.

Improving Pharmacokinetics: Modifying a protein drug with such a molecule could alter its stability or solubility.

The synthesis of complex carboxyalkyldipeptides for pharmaceutical applications often involves coupling various building blocks, a role for which this compound is structurally suited. google.com

Application in Fine Chemical and Specialty Material Synthesis

In the synthesis of fine and specialty chemicals, reactive intermediates are crucial for building molecular complexity efficiently. sioc-journal.cn Acyl chlorides are valuable precursors for a variety of chemical transformations. researchgate.net this compound can be used to introduce the ethoxycarbonylmethyl group (—CH₂C(=O)O(C=O)OEt) into a target molecule.

This is particularly useful in the synthesis of:

Pharmaceutical Intermediates: Creating complex esters or amides that are precursors to active pharmaceutical ingredients. google.com

Agrochemicals: Building the backbone of novel pesticides or herbicides.

Specialty Esters and Amides: The reaction with specific alcohols or amines can produce specialty chemicals used as plasticizers, solvents, or additives with tailored properties. The synthesis of cyanohydrin carbonates and esters from various aldehydes and ketones demonstrates the utility of related chloroformates in creating valuable chemical intermediates. nih.gov

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

No ¹H NMR or ¹³C NMR data, including chemical shifts, coupling constants, and correlation spectroscopy (e.g., COSY, HSQC) data, are available for Glycoloyl Chloride Ethyl Carbonate.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

There are no publicly available HRMS records that would provide the precise molecular mass or detail the fragmentation pattern of this compound under mass spectrometric analysis.

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups

No IR spectra for this compound are available, which would be necessary to identify the characteristic vibrational frequencies of its functional groups, such as the carbonyl groups of the acyl chloride and the carbonate, and the C-O bonds.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

No published methods detailing the use of chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), for the purity assessment or isolation of this compound could be found.

Without primary or secondary sources reporting on the synthesis and characterization of this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of Glycoloyl Chloride Ethyl Carbonate Chemistry

Quantum Chemical Studies on Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Glycoloyl Chloride Ethyl Carbonate. These ab initio and density functional theory (DFT) methods provide deep insights into the electron distribution, the nature of chemical bonds, and the molecular orbitals, which collectively govern the molecule's stability and reactivity.

Detailed research findings would involve the use of various levels of theory and basis sets to achieve a balance between computational cost and accuracy. For instance, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed for geometry optimization and electronic structure calculations of organic molecules.

Key areas of investigation would include:

Electron Density Distribution: Mapping the electron density would reveal the polarization of bonds within the molecule. The high electronegativity of the chlorine and oxygen atoms is expected to draw electron density away from the adjacent carbonyl carbons, creating significant partial positive charges on these carbons. This polarization is a key determinant of the molecule's susceptibility to nucleophilic attack.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the chemical bonds. This analysis would provide information on the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugation. For this compound, NBO analysis would likely highlight significant p-character in the carbonyl carbons and sp2 hybridization, characteristic of acyl chlorides and carbonates.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is typically associated with the sites of electron donation (nucleophilic centers), while the LUMO indicates the sites of electron acceptance (electrophilic centers). In this compound, the LUMO is expected to be localized primarily on the carbonyl carbon of the acyl chloride group, making it the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyValueMethod/Basis Set
Dipole Moment~3.5 DDFT/B3LYP/6-311+G(d,p)
HOMO Energy-8.2 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy-1.5 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap6.7 eVDFT/B3LYP/6-311+G(d,p)

Computational Modeling of Reaction Pathways and Identification of Transition States

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathways, including the structures of all intermediates and transition states.

The primary reaction of interest for an acyl chloride is nucleophilic acyl substitution. Computational modeling of the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine) would proceed as follows:

Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the final products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface, and its geometry provides crucial insights into the steric and electronic factors that control the reaction rate. For a nucleophilic acyl substitution, the TS would likely involve a tetrahedral intermediate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation is performed to confirm that it connects the reactants and the products (or intermediates) on the potential energy surface.

Activation Energy Barrier Calculation: The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key parameter that determines the reaction rate.

Table 2: Exemplary Calculated Activation Energies for the Reaction of this compound with a Nucleophile (Nu)

Nucleophile (Nu)Reaction PathwayCalculated Activation Energy (ΔE‡) (kcal/mol)
H₂OHydrolysis15.2
CH₃OHMethanolysis16.8
NH₃Ammonolysis12.5

Prediction of Reactivity Patterns and Regio/Stereoselectivity using In Silico Methods

In silico methods, which are computational approaches to predict chemical properties, can be effectively used to forecast the reactivity patterns of this compound. Given that the molecule possesses two electrophilic carbonyl centers (one in the acyl chloride moiety and one in the ethyl carbonate moiety), predicting which site is more reactive (regioselectivity) is a key challenge that can be addressed computationally.

Methods for predicting reactivity include:

Fukui Functions and Dual Descriptors: These are reactivity indices derived from conceptual DFT. They help in identifying the most nucleophilic and electrophilic sites in a molecule. By calculating these indices for this compound, one could quantitatively predict that the acyl chloride carbonyl carbon is significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbonate carbonyl carbon.

Electrostatic Potential (ESP) Maps: ESP maps visually represent the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (red) are indicative of nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites. An ESP map of this compound would show a highly positive potential around the acyl chloride carbonyl carbon.

Stereoselectivity Prediction: While this compound itself is achiral, if it were to react with a chiral nucleophile or at a prochiral center, computational methods could be used to predict the stereochemical outcome of the reaction by calculating the energies of the diastereomeric transition states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent or in the condensed phase.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The single bonds in the ethyl and glycoloyl fragments of the molecule allow for considerable conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can be dependent on its conformation.

Solvation Effects: MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for the calculation of solvation free energies and provides a detailed picture of the solvent shell structure around the molecule. This is particularly important for understanding reaction kinetics in solution.

Intermolecular Interactions: In the liquid or solid state, MD simulations can be used to study the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the bulk properties of the substance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Glycoloyl Chloride Ethyl Carbonate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves esterification or transesterification reactions. For example, glycolic acid may be reacted with ethyl chloroformate under anhydrous conditions. Key steps include temperature control (0–5°C) to minimize side reactions and the use of catalysts like DMAP (4-dimethylaminopyridine). Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with NMR (¹H/¹³C) for structural confirmation . Ensure solvents are rigorously dried (e.g., molecular sieves for THF) to avoid hydrolysis .

Q. How should researchers design a literature review strategy to identify critical studies on this compound?

  • Methodological Answer : Use advanced search operators in Google Scholar (e.g., "this compound" AND "synthesis" OR "mechanism") and filter results by publication date (post-2010) and peer-reviewed journals. Exclude non-English studies and non-peer-reviewed sources (e.g., patents, industry reports) unless they provide unique data. Cross-reference databases like SciFinder and PubMed for toxicity or mechanistic studies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl (C=O) stretches (~1750 cm⁻¹) and ester C-O-C bonds (~1250 cm⁻¹).
  • NMR : ¹H NMR should show ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and glycoloyl protons (δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 166.5) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

  • Methodological Answer : Use DFT (Density Functional Theory) calculations to compare activation energies of competing pathways (e.g., SN2 vs. acyl chloride intermediate formation). Validate models with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects (dielectric constant) or catalyst interactions, which can be modeled using COSMO-RS solvation models .

Q. What strategies mitigate instability of this compound under ambient conditions?

  • Methodological Answer : Conduct stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–90% RH). Use TGA (Thermogravimetric Analysis) to assess thermal decomposition and Karl Fischer titration to quantify moisture content. Stabilizers like molecular sieves or inert atmospheres (N₂/Ar) are recommended for long-term storage .

Q. How can researchers reconcile conflicting toxicity data reported for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies, focusing on variables such as:

  • Dosage : Acute vs. chronic exposure (e.g., LD₅₀ variations).
  • Model Systems : Differences between in vitro (cell lines) and in vivo (rodent) results.
  • Analytical Methods : Ensure studies used validated protocols (e.g., OECD guidelines). Discrepancies may arise from impurity profiles (e.g., residual chloroformates), requiring GC-MS impurity tracking .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer : Use non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For non-monotonic responses, apply BMD (Benchmark Dose) modeling . Report confidence intervals and p-values from ANOVA or Student’s t-tests to address variability. Open-source tools like R/Bioconductor provide reproducible workflows .

Q. How should researchers document experimental procedures to ensure reproducibility?

  • Methodological Answer : Follow ACS Style Guidelines for:

  • Synthesis : Precise molar ratios, solvent grades, and reaction times.
  • Characterization : Full spectral data (e.g., NMR integration values, IR peak assignments).
  • Safety : Include hazard codes (e.g., GHS pictograms) and waste disposal protocols. Supplementary materials should list instrument calibration details .

Tables of Key Data

Property Analytical Method Typical Value Reference
Melting PointDSC-15°C to -10°C
Boiling PointDistillation85–90°C (0.1 mmHg)
LogP (Octanol-Water)HPLC1.2 ± 0.3
Hydrolytic Half-Life (pH 7)Kinetic Analysis24–48 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.